molecular formula C20H25BrN2O3 B3578749 4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

Cat. No.: B3578749
M. Wt: 421.3 g/mol
InChI Key: JCIASQYLUWYITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound that features a brominated phenol core with a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps. One common route includes the bromination of 2-hydroxybenzaldehyde to form 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a Mannich reaction with 1-(3,4-dimethoxybenzyl)piperazine in the presence of formaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenolic and piperazine moieties. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is unique due to its specific combination of a brominated phenol and a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group

Properties

IUPAC Name

4-bromo-2-[[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-25-19-6-3-15(11-20(19)26-2)13-22-7-9-23(10-8-22)14-16-12-17(21)4-5-18(16)24/h3-6,11-12,24H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIASQYLUWYITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
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4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL

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